3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid
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Overview
Description
3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it of interest in various scientific research fields.
Scientific Research Applications
3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
Difluoromethyl-1,3,4-oxadiazoles (DFMOs), which include “3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid”, have been reported as potent and selective inhibitors of histone deacetylase 6 (HDAC6) . HDAC6 is an important drug target in oncology and non-oncological diseases . DFMOs act as mechanism-based and essentially irreversible HDAC6 inhibitors . Biochemical data confirm that DFMOs are capable of inhibiting HDAC6 via a two-step slow-binding mechanism .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a difluoromethylating agent under acidic conditions to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into more saturated heterocycles.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid
- 3-[5-(Methyl)-1,3,4-oxadiazol-2-yl]propanoic acid
- 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Uniqueness
The presence of the difluoromethyl group in 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Properties
IUPAC Name |
3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O3/c7-5(8)6-10-9-3(13-6)1-2-4(11)12/h5H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBXYOAENUITRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NN=C(O1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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